[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid
[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid
Brand Name:
Vulcanchem
CAS No.:
1848-99-3
VCID:
VC21223875
InChI:
InChI=1S/C11H10N2O5/c14-9(15)5-12-7-3-1-2-4-8(7)13(11(12)18)6-10(16)17/h1-4H,5-6H2,(H,14,15)(H,16,17)
SMILES:
C1=CC=C2C(=C1)N(C(=O)N2CC(=O)O)CC(=O)O
Molecular Formula:
C11H10N2O5
Molecular Weight:
250.21 g/mol
[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid
CAS No.: 1848-99-3
Cat. No.: VC21223875
Molecular Formula: C11H10N2O5
Molecular Weight: 250.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1848-99-3 |
|---|---|
| Molecular Formula | C11H10N2O5 |
| Molecular Weight | 250.21 g/mol |
| IUPAC Name | 2-[3-(carboxymethyl)-2-oxobenzimidazol-1-yl]acetic acid |
| Standard InChI | InChI=1S/C11H10N2O5/c14-9(15)5-12-7-3-1-2-4-8(7)13(11(12)18)6-10(16)17/h1-4H,5-6H2,(H,14,15)(H,16,17) |
| Standard InChI Key | JMTPLUIWGNLLNB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N(C(=O)N2CC(=O)O)CC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)N(C(=O)N2CC(=O)O)CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator